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molecular formula C9H12FNO B8508883 2-Fluoro-2-methyl-1-(pyridin-3-yl)propan-1-ol

2-Fluoro-2-methyl-1-(pyridin-3-yl)propan-1-ol

Cat. No. B8508883
M. Wt: 169.20 g/mol
InChI Key: DFDAFCYIPFKJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150569B2

Procedure details

In methanol (30.0 mL) was dissolved 2-fluoro-2-methyl-1-(pyridin-3-yl)propan-1-one (1.73 g, 10.3 mmol) obtained in Step 3. Sodium borohydride (584 mg, 15.4 mmol) was added and the mixture was stirred at 0° C. for 30 minutes. The solvent was evaporated under reduced pressure and water was added. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) and further purified by preparative thin-layer chromatography (hexane/ethyl acetate=3/7) to give Compound A11 (1.54 g, 89% yield).
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([CH3:12])([CH3:11])[C:3]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)=[O:4].[BH4-].[Na+]>CO>[F:1][C:2]([CH3:12])([CH3:11])[CH:3]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)[OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
584 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
FC(C(=O)C=1C=NC=CC1)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
WASH
Type
WASH
Details
washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)
CUSTOM
Type
CUSTOM
Details
further purified by preparative thin-layer chromatography (hexane/ethyl acetate=3/7)
CUSTOM
Type
CUSTOM
Details
to give Compound A11 (1.54 g, 89% yield)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C(O)C=1C=NC=CC1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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